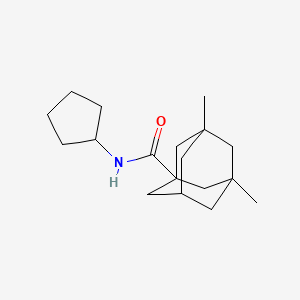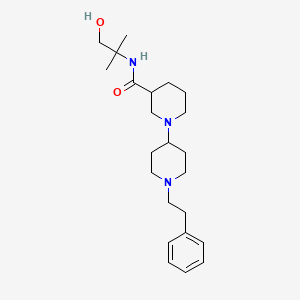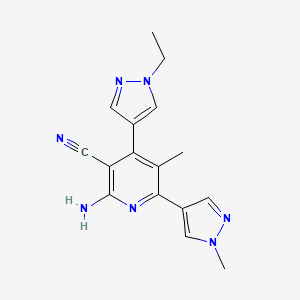![molecular formula C17H11FN2O2S B5388362 1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE](/img/structure/B5388362.png)
1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE
Overview
Description
1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE involves multiple steps. The general synthetic route includes the condensation of 5-fluoroindole with an appropriate aldehyde to form the indole derivative. This is followed by cyclization and thiolation reactions to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(E)-1-(5-FLUORO-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3(1H)-ONE can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
5-Fluoroindole: A simpler indole derivative with significant biological activities.
Indole-3-acetic acid: A plant hormone with various biological functions. The uniqueness of this compound lies in its complex structure and the combination of functional groups, which contribute to its diverse applications and biological activities
Properties
IUPAC Name |
(1E)-1-[(5-fluoro-1H-indol-3-yl)methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2S/c1-8-4-12-14(22-17(21)15(12)16(23)20-8)5-9-7-19-13-3-2-10(18)6-11(9)13/h2-7,19H,1H3,(H,20,23)/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNURCMOAGKBIH-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=CNC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C/C3=CNC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5388285.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5388290.png)
![3-{2-[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5388296.png)

![1-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B5388306.png)
![1-(4-CHLOROPHENYL)-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE](/img/structure/B5388314.png)
![2-(5-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5388321.png)
![N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-2-morpholinecarboxamide hydrochloride](/img/structure/B5388327.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5388331.png)
![3-ethyl-1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5388339.png)

![methyl 4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5388378.png)


